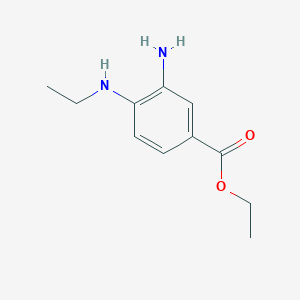

Ethyl 3-amino-4-(ethylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-4-(ethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-13-10-6-5-8(7-9(10)12)11(14)15-4-2/h5-7,13H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUBDAIOTIOGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367933 | |

| Record name | ethyl 3-amino-4-(ethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202131-30-4 | |

| Record name | ethyl 3-amino-4-(ethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

Ethyl 3-amino-4-(ethylamino)benzoate is identified by the CAS number 202131-30-4 . nih.govbiosynth.com Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O₂ | nih.govbiosynth.com |

| Molecular Weight | 208.26 g/mol | nih.govbiosynth.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 3-Amino-4-ethylamino-benzoic acid ethyl ester, Benzoic acid, 3-amino-4-(ethylamino)-, ethyl ester | nih.gov |

| Physical Form | Powder or crystals | biosynth.com |

Synthesis and Characterization

A probable synthetic pathway would begin with the ethyl ester of a nitrated aminobenzoic acid derivative. The key step would be the reduction of the nitro group to an amino group. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. orgsyn.org

For instance, the synthesis of the related compound, ethyl 4-ethylamino-3-nitro-benzoate, has been reported. nih.gov The reduction of this nitro compound would yield the target molecule, Ethyl 3-amino-4-(ethylamino)benzoate.

Characterization of the final product would typically involve a suite of spectroscopic techniques to confirm its identity and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the molecule by identifying the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the presence of key functional groups, such as the amino (N-H) and ester (C=O) groups.

Biological Activity and Pharmacological Investigations

Antimicrobial Efficacy and Mechanisms

No specific data from peer-reviewed studies were found detailing the antibacterial spectrum or potency (such as Minimum Inhibitory Concentration values) of Ethyl 3-amino-4-(ethylamino)benzoate against various bacterial strains.

Similarly, there is no available research specifically investigating the antifungal properties of this compound.

Anti-inflammatory Potential and Modulatory Effects

The anti-inflammatory potential and any immunomodulatory effects of this compound have not been specifically evaluated in accessible scientific literature. While related aminobenzoate compounds have been a subject of interest in anti-inflammatory research, direct studies on this molecule are absent.

Anticancer and Antiproliferative Studies

Investigations into the potential anticancer and antiproliferative activities of this compound are not documented in the available scientific literature.

There are no specific published studies that report the inhibitory effects of this compound on cancer cell lines such as MCF-7, MDA-MB-231, A549, or Bel7402. Therefore, no data table on its antiproliferative activity can be provided.

The mechanisms of action related to apoptosis induction and cell cycle modulation have not been investigated for this compound, according to available research.

Local Anesthetic Properties of Benzoate (B1203000) Analogues

Benzoate derivatives are a well-established class of local anesthetics, which function by reversibly blocking nerve impulse conduction. rsc.org This effect is achieved by binding to sodium (Na+) channels on the nerve membrane, thereby reducing the passage of sodium ions and preventing the membrane depolarization necessary for an action potential. rsc.org The general structure of these anesthetic compounds consists of three parts: a lipophilic aromatic group, an intermediate chain (often an ester or amide), and a hydrophilic amino group. rsc.org

The structure-activity relationship (SAR) for benzoate analogues is well-defined. pharmacy180.comyoutube.com Modifications to any of the three core sections can significantly impact the compound's anesthetic potency, onset, and duration of action. youtube.com

Table 1: Structure-Activity Relationship (SAR) of Benzoate Analogues as Local Anesthetics

| Structural Component | Role & SAR Principles |

| Lipophilic Portion (Aryl Group) | Crucial for binding to the receptor protein within the sodium channel. Electron-donating groups (e.g., amino, alkylamino, alkoxy) in the ortho or para position of the benzoic acid ring generally enhance anesthetic activity by increasing electron density on the carbonyl oxygen. pharmacy180.comyoutube.com |

| Intermediate Chain (Linker) | The nature of the linker atom (X in the general structure) influences potency and metabolic stability. For procaine-like series, the order of decreasing potency is typically S > O > C > N. Amide linkers are more resistant to metabolic hydrolysis than ester linkers, often resulting in a longer duration of action. youtube.com |

| Hydrophilic Portion (Amino Group) | While not essential for the anesthetic activity itself, this group is vital for forming water-soluble salts (e.g., HCl salts) for formulation. Tertiary amines are generally the most effective, while secondary amines can be more irritating and primary amines are often inactive. pharmacy180.comyoutube.com |

Emerging Biological Activities

Beyond their traditional use as anesthetics, derivatives of aminobenzoic acid are being investigated for novel therapeutic applications. Two significant emerging areas are the inhibition of ferroptosis and the modulation of the Epidermal Growth Factor Receptor (EGFR).

Ferroptosis Inhibition: Ferroptosis is a form of regulated, iron-dependent cell death characterized by lipid peroxidation. nih.gov Inhibiting this pathway is a promising strategy for treating conditions involving ischemia-reperfusion injury and neurodegeneration. acs.orgresearchgate.net Research has shown that compounds structurally related to aminobenzoates, such as derivatives of 4-(cyclohexylamino)-3-nitrobenzoic acid and other aminophenols, are potent radical-trapping antioxidants that can inhibit ferroptosis. acs.org The development of ferroptosis inhibitors based on these scaffolds is an active area of research, with potential applications in treating a wide range of diseases. researchgate.netgoogle.com

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key protein in cell signaling that, when dysregulated, plays a major role in the growth and spread of various cancers. nih.govrsc.org Consequently, EGFR tyrosine kinase inhibitors are a cornerstone of modern oncology. rsc.org Recent studies have identified that the aminobenzoate scaffold can be incorporated into molecules that effectively inhibit EGFR. For example, the synthesis of 4-amino-3-chloro benzoate ester derivatives and purine-hydrazone scaffolds containing an ethyl-4-aminobenzoate moiety has yielded compounds with significant EGFR inhibitory activity and potent anti-proliferative effects against cancer cell lines. nih.gov These findings suggest that the aminobenzoate structure is a versatile template for developing a new generation of kinase inhibitors for cancer therapy. rsc.orgresearchgate.net

Table 2: Summary of Emerging Biological Activities for Aminobenzoate Analogues

| Biological Target / Process | Activity | Investigated Compound Class | Potential Application |

| Ferroptosis | Inhibition | 4-(cyclohexylamino)-3-nitrobenzoic acid derivatives and related aminophenols | Neuroprotection, Ischemia-Reperfusion Injury acs.orgresearchgate.net |

| EGFR Kinase | Inhibition | 4-amino-3-chloro benzoate ester derivatives; Purine-hydrazone derivatives of ethyl-4-aminobenzoate | Cancer Therapy rsc.orgnih.gov |

Structure Activity Relationship Sar and Mechanistic Insights

Elucidation of Key Structural Features for Bioactivity

The bioactivity of aminobenzoic acid derivatives is highly dependent on their structural characteristics. These compounds serve as vital intermediates in the synthesis of various heterocyclic compounds with pharmacological importance. nih.gov The specific features of Ethyl 3-amino-4-(ethylamino)benzoate, including the placement and nature of its substituents and the roles of its core functional groups, are critical determinants of its potential interactions with biological targets.

The substitution pattern on the benzene (B151609) ring is a primary factor governing the molecule's properties and activity. In this compound, the vicinal arrangement of the amino and ethylamino groups at positions C3 and C4 is significant.

Research on related substituted benzoates demonstrates the importance of substituent choice and placement. For instance, replacing the ethyl group on the C4-amino group with a larger cyclohexyl moiety results in the compound Ethyl 3-amino-4-(cyclohexylamino)benzoate, also known as Ferrostatin-1, a known inhibitor of ferroptosis. cymitquimica.com This suggests that the steric and electronic properties of the N-alkyl substituent at this position can dramatically alter the compound's biological target and activity.

Furthermore, the position of substituents is critical. A related isomer, Ethyl 4-ethyl-amino-3-nitro-benzoate, features a nitro group at position 3 instead of an amino group. nih.gov The strong electron-withdrawing nature of the nitro group, compared to the electron-donating amino group, significantly alters the electronic distribution of the aromatic ring, which in turn affects its binding capabilities and reactivity. In the crystal structure of Ethyl 3-nitro-4-(propylamino)benzoate, the nitro group is nearly coplanar with the benzene ring, influencing intermolecular interactions. researchgate.net

| Compound Name | C3-Substituent | C4-Substituent | Notes |

| This compound | -NH₂ (amino) | -NH(CH₂CH₃) (ethylamino) | The subject compound. |

| Ethyl 3-amino-4-(cyclohexylamino)benzoate (Ferrostatin-1) | -NH₂ (amino) | -NH(C₆H₁₁) (cyclohexylamino) | Change in alkyl group at C4 confers specific bioactivity (ferroptosis inhibition). cymitquimica.com |

| Ethyl 4-ethyl-amino-3-nitro-benzoate | -NO₂ (nitro) | -NH(CH₂CH₃) (ethylamino) | Isomeric change and substituent nature (nitro vs. amino) alters electronic properties. nih.gov |

| Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | -NH₂ (amino) | -NH(CH₂CH₂OH) (hydroxyethylamino) | Addition of a hydroxyl group introduces further hydrogen bonding potential. nih.gov |

The amine (-NH₂) and ethylamino (-NH(CH₂CH₃)) groups, along with the ethyl ester (-COOCH₂CH₃) moiety, are fundamental to the bioactivity of this compound.

Amine Groups: The primary amine at C3 and the secondary amine at C4 are key sites for hydrogen bonding. Crystal structure analyses of similar molecules, such as Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, show that these amine groups actively participate in forming intermolecular hydrogen bond networks, which can be crucial for ligand-target binding. nih.gov In another related structure, an intramolecular hydrogen bond involving an amine hydrogen and an oxygen atom helps to stabilize the molecular conformation. researchgate.net

Ester Group: The ethyl ester moiety is a classic feature in drug design, often acting as a bioisostere for a carboxylic acid. It influences the molecule's lipophilicity, which affects its ability to cross cell membranes. The carbonyl oxygen of the ester group can also act as a hydrogen bond acceptor, contributing to binding interactions with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models for this compound are not prominently featured in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds. QSAR studies aim to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of analogs of this compound, a QSAR model could be developed to predict their activity. Such models often use descriptors calculated from the molecular structure:

Electronic Descriptors: Such as the partial charges on the nitrogen and oxygen atoms, which would be influenced by the nature of the substituents (e.g., amino vs. nitro). nih.gov

Steric Descriptors: Like molecular volume or surface area, reflecting the size of substituents (e.g., ethyl vs. cyclohexyl).

Topological Descriptors: Indices that describe molecular connectivity and shape, such as the Kier and Hall index. nih.gov

Spectroscopic Data: In some advanced models, experimental data like NMR chemical shifts can be used as descriptors, as they reflect the electronic environment of atoms within the molecule. nih.gov

Developing such a model would enable the rapid prediction of the bioactivity of novel, unsynthesized derivatives, guiding the design of more potent compounds.

Mechanistic Pathways of Biological Action

The mechanism of action for a compound is defined by how it interacts with its biological target and the subsequent cellular responses.

The specific biological target for this compound is not definitively identified in the available literature. However, analysis of its functional groups and comparison with active analogs allows for the prediction of its likely binding interactions.

The primary forces governing its binding to a protein target would likely be:

Hydrogen Bonding: The two amine groups and the ester's carbonyl oxygen are prime candidates for forming hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in a receptor's binding pocket. nih.govresearchgate.net

Hydrophobic Interactions: The ethyl groups on the amine and ester moieties, as well as the benzene ring itself, can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues.

π-Stacking: The aromatic benzene ring could potentially interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan through π-π stacking.

In related molecules, binding to specific targets like the human estrogen receptor alpha (hERα) is heavily influenced by interactions with key amino acids such as tryptophan. researchgate.net The precise nature of these interactions dictates the compound's efficacy and selectivity.

Given that this compound is a derivative of aminobenzoic acid, it could serve as a precursor for compounds with a range of biological activities. Aminobenzoic acid derivatives are used to synthesize molecules targeting various cellular processes. For example, some are used to create compounds with antiproliferative activity against cancer cell lines. researchgate.net Others form the basis for Schiff bases and imides with potential antimicrobial effects against both Gram-positive and Gram-negative bacteria. orientjchem.org

The specific mechanism would depend on the target. If it were to act similarly to its analog Ferrostatin-1, it would inhibit ferroptosis, a form of regulated cell death dependent on iron and characterized by lipid peroxidation. If it were to target a receptor like hERα, it could modulate gene transcription and cellular proliferation pathways. researchgate.net Without a confirmed biological target, its precise cellular and molecular mechanism remains a subject for future investigation.

Bioisosteric Replacements and Pharmacophore Design

The exploration of the chemical space around this compound through bioisosteric replacements has been a key strategy in understanding its structure-activity relationships and in designing new analogs with potentially modulated activities. Bioisosteres are substituents or groups that possess similar physical or chemical properties, which can produce broadly similar biological effects. The design of a pharmacophore model, which outlines the essential three-dimensional arrangement of functional groups required for biological activity, is intricately linked to the study of these replacements.

Analysis of related aminobenzoic acid derivatives reveals that modifications at the 4-position amino group and the ethyl ester are critical for activity. The core scaffold, consisting of a benzene ring with an amino group at position 3 and a carboxylate group at position 1, appears to be a crucial element for the interaction with biological targets.

Bioisosteric Replacements at the 4-Position Amino Group:

The ethylamino group at the 4-position is a key determinant of the molecule's properties. Research into related compounds has explored replacing this group with other substituents to probe the steric and electronic requirements for activity. For instance, substituting the ethyl group with a cyclohexyl or a 2-hydroxyethyl group provides insight into how size, lipophilicity, and the potential for hydrogen bonding affect the molecule's biological profile.

One notable analog is Ethyl 3-amino-4-(cyclohexylamino)benzoate, where the linear ethyl group is replaced by a bulky, alicyclic cyclohexyl ring. biosynth.com This change significantly increases the steric bulk and lipophilicity at this position. Studies have indicated that Ethyl 3-amino-4-(cyclohexylamino)benzoate is a potent inhibitor of ferroptosis, a form of regulated cell death. biosynth.com This suggests that the receptor or enzyme target can accommodate a larger substituent at this position, and that increased lipophilicity may enhance its cellular uptake or interaction with the target.

Another informative bioisosteric replacement is seen in Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. nih.govresearchgate.net In this analog, one ethyl group on the nitrogen is replaced with a 2-hydroxyethyl group. The introduction of a terminal hydroxyl group adds polarity and a hydrogen bond donor/acceptor site. This modification can alter the molecule's solubility, membrane permeability, and ability to form specific hydrogen bonds with its biological target. nih.govresearchgate.net The stability of this particular derivative has been noted, potentially due to intramolecular hydrogen bonding. researchgate.net

The table below summarizes these key bioisosteric replacements at the 4-position.

| Compound Name | Original Group (at position 4) | Bioisosteric Replacement | Key Property Change |

| This compound | -NH-CH₂CH₃ | - | - |

| Ethyl 3-amino-4-(cyclohexylamino)benzoate | -NH-CH₂CH₃ | -NH-C₆H₁₁ (Cyclohexyl) | Increased steric bulk and lipophilicity. biosynth.com |

| Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | -NH-CH₂CH₃ | -NH-CH₂CH₂OH (2-Hydroxyethyl) | Increased polarity, addition of H-bond donor/acceptor site. nih.govresearchgate.net |

Pharmacophore Design:

Based on the structure of this compound and its active analogs, a hypothetical pharmacophore model can be proposed. A pharmacophore model is a crucial tool in medicinal chemistry for identifying and designing new molecules with similar biological activities. nih.govnih.gov The key features of such a model for this class of compounds would likely include:

An Aromatic Ring: The central benzene ring serves as a scaffold, positioning the other functional groups in the correct orientation for binding.

A Hydrogen Bond Donor: The primary amino group at the 3-position is a critical hydrogen bond donor.

A Hydrogen Bond Acceptor/Negative Ionizable Center: The carbonyl group of the ethyl ester at the 1-position acts as a hydrogen bond acceptor.

A Hydrogen Bond Donor: The secondary amine at the 4-position also serves as a hydrogen bond donor.

A Hydrophobic/Aliphatic Region: The ethyl group of the ethylamino substituent at the 4-position, or its bioisosteric replacements like the cyclohexyl group, define a hydrophobic pocket. The ethyl group of the ester also contributes to this feature.

The relative spatial arrangement of these features is critical. For instance, computational modeling of related inhibitors suggests that the distances and angles between aromatic features, hydrophobic regions, and hydrogen bonding sites are vital for potent activity. nih.gov While a specific, experimentally validated pharmacophore model for this compound is not publicly available, the collective data from its analogs allows for the construction of a predictive model to guide the synthesis of new derivatives. For example, the synthesis of various aminobenzoic acid derivatives with different substituents has been a common strategy to explore their therapeutic potential, underscoring the importance of the aminobenzoic acid scaffold as a building block. mdpi.com

Further investigation into a broader range of bioisosteric replacements and the use of computational tools to refine the pharmacophore model will be instrumental in developing a more comprehensive understanding of the SAR of this compound class and in designing future molecules with optimized properties.

Computational Chemistry and in Silico Analysis

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand might interact with a protein's active site.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate a molecule's geometric, electronic, and energetic properties.

Geometrical Optimization and Vibrational Analysis

Geometrical optimization through DFT allows for the determination of a molecule's lowest energy, most stable three-dimensional structure. Vibrational analysis, subsequently, can predict its infrared and Raman spectra.

Specific DFT studies focusing on the geometrical optimization and vibrational analysis of Ethyl 3-amino-4-(ethylamino)benzoate have not been identified in the reviewed literature. Such an analysis would typically provide data on bond lengths, bond angles, and dihedral angles, as well as the frequencies of fundamental vibrational modes. While DFT calculations have been performed for related compounds like ethyl 4-aminobenzoate, this specific data for this compound is not published. researchgate.net

Electronic Structure and Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential)

Analysis of the electronic structure through DFT provides insights into a molecule's reactivity. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and electrophilicity index can be calculated to understand its behavior in chemical reactions.

There are no dedicated published studies detailing the electronic structure and reactivity descriptors for this compound. While basic computed properties are available in databases like PubChem, a comprehensive analysis of its electronic properties and reactivity through DFT is not present in the scientific literature. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides a view of the dynamic evolution of the system, offering insights into conformational changes and interactions with the environment, such as a solvent or a biological membrane.

A search of the available scientific literature did not yield any specific molecular dynamics simulation studies for this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

In silico ADMET prediction and pharmacokinetic modeling are essential components of modern drug discovery, helping to forecast a compound's behavior within an organism. These computational models can predict properties like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity.

While ADMET predictions are commonly performed for novel compounds in drug development pipelines, specific, published ADMET or pharmacokinetic modeling studies for this compound are not available in the public domain. General toxicity information based on GHS classifications can be found in chemical databases. nih.gov

In Silico Screening and Virtual Library Design

In silico screening involves the computational evaluation of large libraries of chemical structures to identify those most likely to bind to a drug target. Virtual library design uses computational methods to create a diverse set of molecules with desirable properties for further screening.

There is no evidence in the reviewed literature to suggest that this compound has been specifically utilized as a scaffold or member in published in silico screening campaigns or virtual library design projects.

Advanced Research Applications

Development of Heterocyclic Compounds for Drug Discovery

Amino benzoic acid derivatives are recognized as pivotal intermediates in the synthesis of a wide array of heterocyclic compounds that possess significant pharmacological activities. nih.gov Ethyl 3-amino-4-(ethylamino)benzoate, by virtue of its 1,2-diaminobenzene structure, is a prime candidate for the construction of fused heterocyclic systems, most notably benzimidazoles.

The benzimidazole (B57391) scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The synthesis of this ring system often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent. Research has demonstrated the successful synthesis of novel benzimidazole derivatives, such as 2-aminomethyl benzimidazoles and oxobenzimidazoles, from various aminobenzoic acid precursors. nih.gov For instance, related compounds like ethyl 3-amino-4-butylamino benzoate (B1203000) have been condensed with various aldehydes to produce N-substituted 2-arylbenzimidazole derivatives, which were subsequently evaluated for their antiproliferative activity. researchgate.net Similarly, the closely related methyl analog, ethyl 3-amino-4-(methylamino)benzoate, serves as a direct precursor in the synthesis of substituted benzimidazoles. chemicalbook.com The reaction typically proceeds by treating the diamine with an appropriate aldehyde or carboxylic acid, leading to cyclization and the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring. This straightforward approach allows for the generation of diverse libraries of benzimidazole-based compounds for biological screening.

Table 1: Examples of Heterocyclic Systems Derived from Related Diaminobenzoates

| Precursor Compound | Reagent | Resulting Heterocycle | Research Focus |

|---|---|---|---|

| Ethyl 3-amino-4-butylamino benzoate | Substituted Benzaldehydes | N-sec/tert-butyl 2-arylbenzimidazoles | Antiproliferative Activity researchgate.net |

| Ethyl 3-amino-4-(methylamino)benzoate | Carboxylic Acids/Aldehydes | Substituted Benzimidazoles | General Heterocyclic Synthesis chemicalbook.com |

Materials Science Applications (e.g., Non-Linear Optical Properties)

Organic molecular materials are increasingly investigated for their potential in modern industries like photonics and optoelectronics. researchgate.net A key area of interest is non-linear optics (NLO), where materials interact intensely with light to alter its properties, such as frequency. Organic compounds can exhibit superior NLO properties compared to inorganic materials, including high nonlinearity and rapid response times. researchgate.netjhuapl.edu

While direct studies on the NLO properties of this compound are not widely reported, significant research into structurally related compounds highlights its potential. The benzoate family of crystals is noted for excellent optical response and good crystallizability. researchgate.net A prominent example is Ethyl p-amino benzoate (EPAB), also known as Benzocaine (B179285), which has been identified as a potent NLO material with a second-harmonic generation (SHG) efficiency approximately six times higher than that of the industry standard, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The NLO response in such organic molecules often arises from a molecular structure featuring electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the ethylamino and amino groups act as strong electron donors, while the ethyl ester group functions as an electron acceptor, all attached to the benzene ring. This intramolecular charge-transfer character is a fundamental prerequisite for second-order NLO activity. The strategic placement of two donor groups could potentially enhance these properties, a concept explored through "molecular engineering" to optimize NLO responses. jhuapl.edu

Table 2: NLO Properties of Related Benzoate Compounds

| Compound | Property Investigated | Key Finding |

|---|---|---|

| Ethyl p-amino benzoate (EPAB) | Second-Harmonic Generation (SHG) | SHG efficiency ~6 times that of KDP. researchgate.net |

| Ethyl p-amino benzoate (EPAB) | Optical Transparency | Transparent in the 220-800 nm range, suitable for NLO applications. researchgate.net |

Use as Intermediates in Complex Chemical Syntheses

The principal application of this compound in research is as a versatile chemical intermediate. nih.gov Its synthesis is typically achieved through the chemical reduction of the corresponding nitro-aromatic precursor, ethyl 4-(ethylamino)-3-nitrobenzoate. This reduction can be carried out using various methods, with catalytic hydrogenation over palladium on carbon (Pd/C) being a common and efficient route. chemicalbook.com Microwave-assisted reductions using reagents like ammonium (B1175870) formate (B1220265) have also been shown to be highly effective, significantly shortening reaction times and improving yields for analogous compounds. nih.govresearchgate.net

Once synthesized, this stable diamine serves as a foundational molecule for constructing more complex structures. researchgate.net As detailed in section 7.1, its most direct application is in the synthesis of benzimidazoles through condensation reactions. nih.govresearchgate.net The presence of two distinct nucleophilic amino groups allows for sequential and regioselective reactions, making it a valuable synthon for building elaborate molecular architectures. Its utility extends to being a precursor for other fused heterocyclic systems and as a component in the synthesis of specialized polymers or functional dyes.

Table 3: Typical Synthetic Sequence Involving Diaminobenzoate Intermediates

| Step | Starting Material | Reagents & Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | Ethyl 4-(methylamino)-3-nitrobenzoate | H₂, 10% Pd/C, Methanol/Ethanol | Ethyl 3-amino-4-(methylamino)benzoate | Synthesis of the key diamine intermediate. chemicalbook.com |

Future Directions and Research Challenges

Targeted Synthesis of Potent Analogues

The synthesis of Ethyl 3-amino-4-(ethylamino)benzoate and its analogues is a critical first step in exploring their therapeutic potential. Research has demonstrated the successful synthesis of structurally similar compounds, which suggests viable pathways for creating a diverse library of derivatives. A common strategy involves the reduction of a nitro group precursor. For instance, the synthesis of Ethyl 3-amino-4-(methylamino)benzoate has been achieved by the catalytic hydrogenation of ethyl 4-(methylamino)-3-nitrobenzoate using palladium on carbon (Pd/C) as a catalyst. cymitquimica.com Similarly, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate has been prepared from its nitro precursor via microwave-assisted reduction with ammonium (B1175870) formate (B1220265) and Pd/C. nih.govresearchgate.net

Future research will likely focus on optimizing these synthetic routes and expanding the range of accessible analogues. This will involve the exploration of various alkyl and aryl substituents on the amino groups to modulate the electronic and steric properties of the molecule. The goal is to establish a robust synthetic platform that allows for the systematic generation of analogues for structure-activity relationship (SAR) studies.

Table 1: Synthesis of Related Aminobenzoate Derivatives

| Precursor Compound | Reagents and Conditions | Synthesized Compound | Reference |

|---|---|---|---|

| Ethyl 4-(methylamino)-3-nitrobenzoate | 10% Pd/C, H₂ (60 psi), Methanol/Ethanol, RT, 5h | Ethyl 3-amino-4-(methylamino)benzoate | cymitquimica.com |

This table presents synthetic methods for compounds structurally related to this compound, suggesting potential synthetic strategies.

Comprehensive In Vivo Pharmacological Evaluation

While in vitro studies provide initial insights, comprehensive in vivo pharmacological evaluation is essential to understand the therapeutic potential and physiological effects of new chemical entities. Currently, there is a lack of published in vivo data specifically for this compound. However, research on derivatives of similar aminobenzoate scaffolds highlights potential avenues for investigation.

For example, derivatives of the closely related Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their in vivo anti-breast cancer activity. mdpi.com Furthermore, bis-(2-haloethyl)aminophenyl substituted distamycin derivatives, for which Ethyl 3-methyl-4-aminobenzoate is an intermediate, have been proposed for use in treating various cancers, including leukemia, lymphoma, and solid tumors. nih.gov

Future research should prioritize in vivo studies on derivatives of this compound to assess their efficacy, pharmacokinetics, and biodistribution in relevant animal models of disease.

Advanced Mechanistic Studies and Biomarker Identification

A significant challenge and a critical area for future research is the elucidation of the precise molecular mechanisms through which derivatives of this compound exert their biological effects. For a related compound, Ethyl 3-amino-4-(cyclohexylamino)benzoate, it has been identified as an inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. biosynth.com

Future mechanistic studies on compounds derived from this compound should aim to:

Identify specific cellular targets and signaling pathways.

Investigate the role of the compound in modulating key cellular processes such as apoptosis, cell cycle progression, and oxidative stress.

Discover and validate biomarkers that can predict treatment response or provide early evidence of target engagement.

Understanding the mechanism of action is fundamental for the rational design of more potent and selective therapeutic agents and for identifying patient populations most likely to benefit from these novel treatments.

Computational Design of Next-Generation Therapeutics

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery. These approaches can be employed to design next-generation therapeutics based on the this compound scaffold. Docking studies performed on derivatives of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have suggested potential binding interactions with targets like the JAK2 kinase, providing a hypothetical mode of action for their anti-breast cancer activity. mdpi.com

Future computational efforts should focus on:

Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogues.

Performing virtual screening of large chemical libraries to identify new derivatives with desired pharmacological profiles.

Using molecular dynamics simulations to understand the binding thermodynamics and kinetics of ligand-receptor interactions.

Table 2: Predicted Functional Uses of a Related Compound (Ethyl 3-amino-4-methylbenzoate)

| Functional Use | Predicted Probability |

|---|---|

| Hair Dye | 0.778 |

| Colorant | 0.748 |

| Crosslinker | 0.522 |

| Fragrance | 0.492 |

| UV Absorber | 0.427 |

This data, from predictive models for a related compound, suggests diverse potential applications that could be explored for this compound derivatives through computational and experimental screening.

Exploration of Novel Therapeutic Applications

The structural features of this compound make it a valuable starting point for the development of a wide range of heterocyclic compounds with potential therapeutic applications. Aminobenzoic acid derivatives are known intermediates in the synthesis of pharmacologically active molecules, including benzimidazoles. nih.gov For instance, a series of N-sec/tert-butyl 2-arylbenzimidazole derivatives, synthesized from a similar starting material, exhibited selective antiproliferative activity against the MDA-MB-231 human breast cancer cell line. researchgate.net

The future holds immense potential for exploring novel therapeutic applications of compounds derived from this compound. Based on research into related structures, promising areas of investigation include:

Oncology: Development of agents that induce cancer cell-specific death through mechanisms like ferroptosis or apoptosis. mdpi.combiosynth.com

Infectious Diseases: Synthesis of novel antimicrobial or antiviral agents. nih.gov

Inflammatory Diseases: Investigation of the anti-inflammatory properties of derivatives, potentially for conditions like inflammatory bowel disease. biosynth.com

Neurodegenerative Diseases: Given the broad biological activities of related scaffolds, exploring the potential for neuroprotective effects is a long-term possibility.

Systematic screening of a diverse library of this compound derivatives against a wide panel of biological targets will be key to unlocking their full therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.